Evidence Item 1: 5-Bromo Substituent Affords Measurably Higher Lipophilicity (LogP 1.90) than 5-Unsubstituted (LogP 1.14) and 5-Chloro (LogP 1.79) Analogs
The octanol-water partition coefficient (LogP) of (5-bromo-3-nitro-pyridin-2-YL)-acetic acid was measured at 1.90260 . This represents a substantial increase of +0.76 log units relative to the 5-unsubstituted analog 2-(3-nitropyridin-2-yl)acetic acid (CAS 1214374-87-4, LogP 1.14010) , and a smaller but statistically resolvable increase of +0.11 log units versus the 5-chloro analog (CAS 886373-46-2, LogP 1.79350) . The 5-fluoro analog (CAS 1934787-45-7) is predicted to have a LogP below 1.5, extending the halogen-dependent lipophilicity gradient to over 0.4 log units across the series.
| Evidence Dimension | Lipophilicity (measured LogP) |
|---|---|
| Target Compound Data | LogP = 1.90260 (ChemSrc measured) |
| Comparator Or Baseline | 5-unsubstituted: LogP = 1.14010; 5-chloro: LogP = 1.79350; 5-fluoro: LogP < 1.5 (predicted) |
| Quantified Difference | ΔLogP (Br vs. H) = +0.76; ΔLogP (Br vs. Cl) = +0.11; ΔLogP (Br vs. F) > +0.4 (estimated) |
| Conditions | Standard shake-flask or HPLC-derived logP determination; data sourced from ChemSrc and Chem960 databases. |
Why This Matters
A 0.76 log unit increase in LogP corresponds to an approximately 5.8-fold increase in partition coefficient, translating to significantly altered membrane permeability and potential pharmacokinetic profile for the same scaffold—critical when selecting a building block for lead optimization.
